molecular formula C11H11BrFNO2 B8161555 (4-Bromo-2-fluorophenyl)(3-methoxyazetidin-1-yl)methanone

(4-Bromo-2-fluorophenyl)(3-methoxyazetidin-1-yl)methanone

Cat. No.: B8161555
M. Wt: 288.11 g/mol
InChI Key: PKLFINCVDDUTBL-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluorophenyl)(3-methoxyazetidin-1-yl)methanone is a synthetic organic compound that features a combination of bromine, fluorine, and methoxy functional groups attached to an azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluorophenyl)(3-methoxyazetidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromine and Fluorine Groups: The bromine and fluorine atoms are introduced via halogenation reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination can be done using fluorine gas or other fluorinating agents.

    Methoxy Group Addition: The methoxy group is typically introduced through a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluorophenyl)(3-methoxyazetidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(4-Bromo-2-fluorophenyl)(3-methoxyazetidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluorophenyl)(3-methoxyazetidin-1-yl)methanone involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the methoxy group, can influence the compound’s binding affinity and reactivity with enzymes or receptors. The azetidinone ring structure may also play a role in its biological activity by mimicking natural substrates or inhibitors.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-2-fluorophenyl)(thiomorpholino)methanone: Similar structure but with a thiomorpholine ring instead of an azetidinone ring.

    4-Bromo-2-fluorobenzaldehyde: Shares the bromine and fluorine substituents but lacks the azetidinone and methoxy groups.

    (4-Bromo-2-fluorophenyl)boronic acid: Contains the same aromatic ring with bromine and fluorine but has a boronic acid functional group.

Uniqueness

(4-Bromo-2-fluorophenyl)(3-methoxyazetidin-1-yl)methanone is unique due to the combination of its functional groups and the azetidinone ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in multiple scientific disciplines.

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-(3-methoxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO2/c1-16-8-5-14(6-8)11(15)9-3-2-7(12)4-10(9)13/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLFINCVDDUTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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